molecular formula C16H22F2O B3192116 trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene CAS No. 609779-51-3

trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene

Cat. No.: B3192116
CAS No.: 609779-51-3
M. Wt: 268.34 g/mol
InChI Key: IMPPBANBBAQKPL-UHFFFAOYSA-N
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Description

Trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a propyl-substituted cyclohexyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Fluorination: Introduction of fluorine atoms at the 2 and 3 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Methoxylation: Introduction of the methoxy group at the 1 position using methanol and a strong acid catalyst.

    Cyclohexylation: Attachment of the propyl-substituted cyclohexyl group through Friedel-Crafts alkylation using propylcyclohexane and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluorine atoms, potentially replacing them with hydrogen atoms.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of 2,3-difluoro-1-methoxy-4-(4-propyl-cyclohexyl)benzaldehyde or 2,3-difluoro-1-methoxy-4-(4-propyl-cyclohexyl)benzoic acid.

    Reduction: Formation of trans-2,3-dihydro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

    2,3-Difluoro-1-methoxybenzene: Lacks the cyclohexyl group, making it less hydrophobic.

    1-Methoxy-4-(4-propyl-cyclohexyl)-benzene: Lacks the fluorine atoms, affecting its reactivity and stability.

    2,3-Difluoro-4-(4-propyl-cyclohexyl)-benzene: Lacks the methoxy group, altering its electronic properties.

Uniqueness: Trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene is unique due to the combination of fluorine atoms, a methoxy group, and a propyl-substituted cyclohexyl group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3-difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2O/c1-3-4-11-5-7-12(8-6-11)13-9-10-14(19-2)16(18)15(13)17/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPPBANBBAQKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697418
Record name 2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609779-51-3
Record name 2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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